Ethoxyborane
Description
Properties
CAS No. |
84284-91-3 |
|---|---|
Molecular Formula |
C2H5BO |
Molecular Weight |
55.87 g/mol |
InChI |
InChI=1S/C2H5BO/c1-2-4-3/h2H2,1H3 |
InChI Key |
MXWVIHZQMUONMP-UHFFFAOYSA-N |
Canonical SMILES |
[B]OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethoxyborane and Its Derivatives
Direct Synthetic Approaches to Ethoxyborane Compounds
Direct methods for synthesizing this compound compounds often involve creating B-O bonds through exchange or substitution reactions starting from readily available boron trihalides.
Halogen-oxygen exchange is a common and efficient strategy for the synthesis of alkoxyboranes. These reactions are thermodynamically driven, as compounds with both alkoxy and halogen substituents on the boron atom are often more stable than a mixture of the corresponding trialkoxyborane and boron trihalide. thieme-connect.de The exchange of ligands on the boron center is typically rapid. thieme-connect.de
A highly efficient method for preparing dihalo(oxy)boranes and halo(dioxy)boranes involves the stoichiometric mixing of a boron trihalide with a trialkyl borate (B1201080). thieme-connect.de The reaction is typically performed at low temperatures, ranging from -78°C to 0°C, to control the reactivity. thieme-connect.de For instance, dichloro(ethoxy)borane (EtOBCl₂) can be synthesized by combining the correct stoichiometric amounts of boron trichloride (B1173362) (BCl₃) and triethyl borate at -78°C. thieme-connect.de Similarly, ethoxy(difluoro)borane (EtOBF₂) is prepared from the reaction of boron trifluoride (BF₃) with triethyl borate. thieme-connect.de
The general principle is a ligand exchange between the two boron-containing reactants. thieme-connect.de This method allows for the controlled formation of mixed halo-alkoxy boranes, avoiding the exclusive formation of fully halogenated or fully alkoxylated boron species. thieme-connect.de
Table 1: Synthesis of Dihalo(ethoxy)boranes via Halogen-Oxygen Exchange
| Boron Trihalide | Trialkyl Borate | Product | Boiling Point |
| BCl₃ | Triethyl borate | Dichloro(ethoxy)borane | 77-79°C |
| BF₃ | Triethyl borate | Ethoxy(difluoro)borane | 82°C |
This table summarizes the synthesis of specific dihalo(ethoxy)borane compounds from the reaction of boron trihalides with triethyl borate. Data sourced from Thieme Connect. thieme-connect.de
An alternative, though sometimes less efficient, route to alkoxy(halo)boranes involves the direct reaction of a boron trihalide with an alcohol. thieme-connect.de In early synthetic work, various halo(dioxy)boranes and dihalo(oxy)boranes were prepared by mixing a boron trihalide with the corresponding alcohol in theoretical proportions. thieme-connect.de For example, reacting boron trichloride with ethanol (B145695) can produce dichloro(ethoxy)borane and chloro(diethoxy)borane (B15482428). thieme-connect.de However, ligand exchange between a trialkoxyborane and a boron trihalide is often considered a more efficient synthetic pathway. thieme-connect.de
Nucleophilic substitution is a fundamental reaction type in which an electron-rich nucleophile attacks an electrophilic center, displacing a leaving group. thermofisher.comsolubilityofthings.com In the context of borane (B79455) chemistry, the boron atom acts as the electrophile. Haloboranes readily undergo substitution where a nucleophile adds to the boron, forming a borate complex, from which a halide is then eliminated. thieme-connect.de
N-Heterocyclic carbenes (NHCs) are potent neutral, two-electron donor ligands that form strong bonds with most metals and have been explored as ligands for boron compounds. scripps.edu The synthesis of NHC-ethoxyborane complexes can be achieved through nucleophilic substitution. Typically, an NHC, generated from the deprotonation of its corresponding azolium salt, attacks an this compound derivative, such as an ethoxy(halo)borane. scripps.eduresearchgate.net In this reaction, the carbene carbon acts as the nucleophile, displacing a leaving group (e.g., a halide) from the boron center to form a stable NHC-borane adduct. The stability of these complexes is attributed to the strong σ-donor character of the NHC ligand. scripps.edu
Grignard reagents (R-MgX) are powerful organometallic nucleophiles widely used to form new carbon-carbon bonds. byjus.compressbooks.pub In organoboron chemistry, they are instrumental in creating carbon-boron bonds. The reaction of a Grignard reagent with an alkoxyborane, such as triethyl borate or an ethoxy(halo)borane, leads to the formation of a new organoboron compound where an alkyl or aryl group from the Grignard reagent is attached to the boron atom. mdpi.comatamanchemicals.com
This reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the this compound. pressbooks.publibretexts.org This displaces one of the ethoxy or halide groups. For instance, reacting trimethyl borate with an aryl magnesium bromide (ArMgBr) yields a dimethyl arylboronate, which can then be hydrolyzed to the corresponding boronic acid. borates.today A similar principle applies to this compound derivatives, allowing for the synthesis of various ethoxy(organo)boranes.
Table 2: General Scheme for Grignard Synthesis of Boronic Esters
| Boron Reagent | Grignard Reagent | Intermediate Product | Final Product (after hydrolysis) |
| B(OCH₃)₃ | ArMgBr | ArB(OCH₃)₂ | ArB(OH)₂ |
| B(OEt)₃ | RMgX | RB(OEt)₂ | RB(OH)₂ |
This table outlines the general reaction pathway for synthesizing boronic acids using Grignard reagents and trialkoxyboranes. mdpi.comborates.today
Grignard Reagent-Mediated Syntheses of this compound Derivatives
Synthesis of Bis(fluoroaryl)ethoxyboranes
The synthesis of diarylalkoxyboranes, such as bis(fluoroaryl)ethoxyboranes, can be achieved through the reaction of organometallic reagents with appropriate boron-based electrophiles. A common strategy involves the addition of an organometallic species, like a Grignard (ArMgX) or organolithium (ArLi) reagent, to a trialkoxyborane, such as trithis compound (B(OEt)₃). mdpi.com
The general mechanism involves the sequential addition of two equivalents of the fluoroaryl organometallic reagent to the trialkoxyborane. The first addition forms a fluoroaryl-dithis compound intermediate, with the elimination of a metal alkoxide. A second addition of the organometallic reagent results in the desired bis(fluoroaryl)this compound. mdpi.com A key challenge in this synthesis is controlling the polyaddition, as the borinic ester product (Ar₂BOR) can be more electrophilic than the starting boronic ester (ArB(OR)₂), potentially leading to the formation of triarylborane byproducts. mdpi.com
Careful optimization of reaction conditions, including stoichiometry, temperature, and the rate of addition of the organometallic reagent, is crucial to limit these side reactions. mdpi.com For instance, the synthesis of various substituted diarylborinic acids has been demonstrated using this approach, highlighting its versatility. mdpi.com While this general method is established for diarylborinic acids, its direct application for producing bis(fluoroaryl)ethoxyboranes is a logical extension. For example, reacting a fluoroaryl Grignard reagent, such as 3,5-bis(trifluoromethyl)phenylmagnesium bromide, with trithis compound would be a plausible route to the corresponding bis(fluoroaryl)this compound. A similar approach has been used to synthesize other complex bis-aryl borane derivatives. nih.gov
Emerging and Advanced Synthetic Strategies Involving this compound Formation
Modern synthetic chemistry is continually exploring novel pathways for the formation of organoboron compounds. These strategies often involve generating highly reactive species under specific conditions or harnessing transient intermediates that are part of a larger reaction sequence.
Pyrolysis-Based Formation of this compound
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, represents a potential, though less common, strategy for generating simple boranes. While the pyrolysis of tetrafluoroborate (B81430) salts is a known method for producing haloboranes thieme-connect.de, the analogous formation of this compound from precursors like trithis compound is not well-documented in the literature. In principle, the thermal decomposition of a borate ester could lead to the elimination of stable organic byproducts, yielding a simpler borane species. However, the high temperatures required could also lead to complex and uncontrolled decomposition pathways.
This compound Formation as Transient or Stable Intermediates in Multi-Step Syntheses
This compound and related alkoxyborane species frequently appear as transient intermediates in various chemical transformations, particularly in reduction reactions involving sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents. libretexts.org When NaBH₄ is dissolved in ethanol, a reaction occurs where the borohydride ion (BH₄⁻) undergoes alcoholysis. researchgate.net This process involves the sequential replacement of hydride (H⁻) ligands with ethoxy (EtO⁻) groups from the solvent, forming a series of sodium alkoxyborohydride intermediates, such as sodium triethoxyborohydride, Na[HB(OEt)₃]. sciencemadness.org These alkoxyborohydride species are often the true reducing agents in the reaction, attacking carbonyls and other electrophiles. sciencemadness.org
The formation of these intermediates can be represented by the following equilibrium: NaBH₄ + n EtOH ⇌ Na[H₄₋ₙB(OEt)ₙ] + n H₂
This substitution happens because the boron center is a Lewis acid and can coordinate with the alcohol, facilitating hydride transfer and subsequent ligand exchange. The rate of this reaction depends on the alcohol used, with methanol (B129727) reacting more rapidly than ethanol or isopropanol. sciencemadness.org
Similarly, in the hydroboration-oxidation of alkenes, the initial addition of borane (BH₃) across the double bond forms an organoborane intermediate. chemguide.co.uk If the reaction is performed in the presence of an alcohol or quenched with one, an alkoxyborane species could be transiently formed. The entire process of converting an alkene to an alcohol via hydroboration-oxidation involves the formation and subsequent oxidation of an organoborane intermediate, showcasing the role of boron-based intermediates in complex organic synthesis. chemguide.co.uklibretexts.org
Methodological Considerations in this compound Synthesis
The successful synthesis of this compound and its derivatives hinges on careful control of reaction parameters to maximize product formation and minimize unwanted side reactions. Key considerations include the optimization of conditions and understanding the role of ligand exchange.
Optimization of Reaction Conditions for Selectivity and Yield
Achieving high yield and selectivity is a primary goal in chemical synthesis. nih.gov This is particularly true for boronic esters, which are valuable intermediates. The optimization process often involves systematically adjusting various factors such as catalyst, ligand, solvent, and temperature.
A prime example is the development of the boryl-Heck reaction for synthesizing alkenyl boronic esters. nih.gov Initial attempts using standard bases resulted in poor yields and significant isomerization of the starting material. A systematic optimization, as summarized in the table below, revealed that the choice of both the palladium catalyst and the phosphine (B1218219) ligand was critical. While a catalyst system of Pd₂(dba)₃ with a Cy₃P ligand gave some product, switching to the custom ligand L1 dramatically increased the yield of the desired alkenyl boronic ester to 82%. nih.gov
| Entry | Precatalyst (mol %) | Ligand (mol %) | Yield of Product (%) | Notes |
|---|---|---|---|---|
| 1 | None | None | 0 | No reaction without catalyst. |
| 2 | Pd₂(dba)₃ (5) | Cy₃P (10) | ~30 | Initial successful condition. |
| 3 | Pd₂(dba)₃ (5) | None | 65 | Significant yield without added phosphine. |
| 4 | Pd₂(dba)₃ (5) | SPhos (10) | <20 | Common ligand gives poor results. |
| 5 | Pd₂(dba)₃ (5) | L1 (10) | 82 | Optimized ligand provides highest yield. |
This systematic approach demonstrates that fine-tuning reaction parameters is essential for overcoming challenges like low selectivity and poor yields. nih.gov
Role of Ligand Exchange in Synthetic Efficiency
Ligand exchange is a fundamental process in the synthesis of this compound and its derivatives, where ligands on a boron-containing starting material are replaced by ethoxy groups. libretexts.org The efficiency of this exchange is governed by the nature of the ligands involved and the reaction mechanism, which can be associative (where the new ligand binds before the old one leaves) or dissociative (where the old ligand leaves first). libretexts.org
In the synthesis of diarylborinic esters from trialkoxyboranes, the choice of the alkoxy ligand (e.g., methoxy (B1213986), n-butoxy, isopropoxy) on the starting borane plays a crucial role. mdpi.com Syntheses using trimethyl borate often result in lower yields compared to those using tri-n-butyl borate or triisopropyl borate. mdpi.com This is attributed to the higher reactivity of the methoxy group towards the organometallic reagent, leading to increased formation of unwanted boronic acid byproducts. mdpi.com
Chemical Reactivity and Mechanistic Pathways of Ethoxyborane Systems
Lewis Acidity and Electrophilic Nature of Ethoxyborane Boron Centers
The boron atom in this compound and its derivatives, such as dichloro(ethoxy)borane, is characterized by its electrophilic nature and Lewis acidity. ontosight.ainih.gov This arises from the electron-deficient trivalent boron center, which typically possesses an incomplete octet of electrons. wikipedia.org While boron compounds have traditionally been viewed as electron acceptors (Lewis acids), the nature of the substituents on the boron atom can modulate this acidity and even induce nucleophilic character in some cases. rsc.orgresearchgate.net
The Lewis acidity of boranes can be enhanced through various strategies, such as the introduction of electron-withdrawing groups. rsc.orgcardiff.ac.uk For instance, the oxidation of a borane (B79455) with a pendant phenothiazine (B1677639) leads to a radical cation with increased electrophilicity and significantly enhanced Lewis acidity. rsc.org The strength of Lewis acids can be quantified using methods like the Gutmann-Beckett and Childs methods, which rely on NMR spectroscopy, or through computational approaches such as calculating fluoride (B91410) ion affinity (FIA) or hydride ion affinity (HIA). cardiff.ac.uk
In ethoxyboranes, the presence of the ethoxy group (–OEt) involves pπ–pπ donation from the oxygen lone pairs to the empty p-orbital of the boron atom. This donation reduces the Lewis acidity of the boron center compared to trihaloboranes. cardiff.ac.uk However, the boron center in compounds like dichloro(ethoxy)borane remains sufficiently electrophilic to react with various nucleophiles. ontosight.ai
The electrophilic boron center in this compound derivatives readily reacts with nucleophiles. ontosight.ai These reactions typically proceed via nucleophilic substitution, where a nucleophile replaces a substituent on the boron atom. masterorganicchemistry.com The mechanism of these substitution reactions can vary, often categorized as dissociative (D), associative (A), or interchange (I) pathways. libretexts.org
In a dissociative mechanism, the leaving group departs in a slow, rate-determining step to form a lower-coordinate intermediate, which then rapidly reacts with the incoming nucleophile. libretexts.org An associative mechanism involves the formation of a higher-coordinate intermediate, which then loses the leaving group. The interchange mechanism is a concerted process where bond-breaking and bond-forming occur simultaneously. libretexts.org
For ethoxyboranes, reactions with nucleophiles like water or alcohols can lead to the formation of boronic esters or acids. ontosight.ai For example, dichloro(ethoxy)borane reacts with water, leading to the release of hydrogen chloride gas. ontosight.ai The reaction involves the attack of the nucleophilic oxygen of water on the electrophilic boron atom, followed by the elimination of a chloride ion.
The reactivity of alkyl halides with nucleophiles provides a general framework for understanding these substitution reactions. chemguide.co.uk The nature of the alkyl group, the leaving group, the nucleophile, and the solvent all play crucial roles in determining the reaction pathway and rate. libretexts.org In the context of ethoxyboranes, the ethoxy group and any halogen substituents influence the reactivity of the boron center towards incoming nucleophiles.
Thermodynamic Stability and Disproportionation Behavior of Ethoxy(halo)boranes
The thermodynamic stability of ethoxy(halo)boranes is a critical factor in their synthesis and isolation. thieme-connect.denih.gov In general, compounds containing both alkoxy groups and halogen atoms on the same boron center are thermodynamically somewhat more stable than a mixture of the corresponding trialkoxyborane and boron trihalide. thieme-connect.de This stability allows for their preparation by mixing stoichiometric amounts of a trialkyl borate (B1201080) and a boron trihalide at low temperatures. thieme-connect.de
However, this stability is not absolute, and ethoxy(halo)boranes can undergo disproportionation, especially upon heating. thieme-connect.de Disproportionation is a reaction where a substance is converted into two or more dissimilar products. For ethoxy(halo)boranes, this involves the exchange of alkoxy and halogen substituents between boron atoms, leading to a mixture of boranes with different substitution patterns. For instance, chloro(diethoxy)borane (B15482428) has been observed to undergo disproportionation upon prolonged heating at approximately 80°C. thieme-connect.de
The tendency to disproportionate can make purification by fractional distillation challenging for some higher homologues. thieme-connect.de Besides disproportionation, other decomposition pathways for alkoxy(chloro)boranes can include the formation of alkyl chlorides, boric oxide, trialkoxyboroxines, and trialkoxyboranes. thieme-connect.de The presence of impurities, such as iron(III) chloride, can significantly accelerate the decomposition of these compounds. thieme-connect.de
Table 1: Boiling Points of Selected Methoxy- and Ethoxy(chloro)boranes thieme-connect.de
| Compound | Chemical Formula | Boiling Point (°C) |
| Dichloro(methoxy)borane | MeOBCl₂ | 58.0 |
| Chloro(dimethoxy)borane | (MeO)₂BCl | 74.7 |
| Dichloro(ethoxy)borane | EtOBCl₂ | 77.9 |
| Chloro(diethoxy)borane | (EtO)₂BCl | 112.3 |
Radical Reactions and Initiation Mechanisms Involving this compound Species
While often associated with ionic reactions, boranes, including this compound derivatives, can participate in radical reactions. The autoxidation of triethylborane (B153662) (Et₃B) in the presence of oxygen is a well-known method for generating ethyl radicals, which can initiate radical chain processes at or below room temperature. pitt.edu
The initiation mechanism of the triethylborane/oxygen system is complex. whiterose.ac.ukwhiterose.ac.uk The primary initiation step involves the reaction of Et₃B with O₂ to produce an ethyl radical (Et•) and a diethylborylperoxy radical (Et₂BOO•). pitt.edu However, this primary mechanism is considered inefficient. whiterose.ac.ukwhiterose.ac.uk
A key intermediate, diethyl(ethylperoxy)borane (Et₂BOOEt), which is a product of the autoxidation process, plays a crucial role in a more efficient secondary initiation pathway. whiterose.ac.ukwhiterose.ac.ukflippingbook.com It is hypothesized that the reaction between Et₃B and Et₂BOOEt generates a significant amount of ethyl radicals, acting as a much more effective initiator system as the reaction progresses. whiterose.ac.ukwhiterose.ac.uk Computational simulations have suggested that this secondary initiation can produce orders of magnitude more initiating radicals than the primary pathway. whiterose.ac.ukwhiterose.ac.uk This understanding has been leveraged to initiate radical chains that are otherwise difficult to start with the Et₃B/O₂ system alone. whiterose.ac.ukwhiterose.ac.uk
β-Elimination is a common reaction pathway for radicals, leading to the formation of an alkene and a new radical. wikipedia.org In the context of borane chemistry, boroxyl radicals can undergo such reactions. The decomposition of polystyrene upon heating, for example, involves a radical-mediated depolymerization where β-elimination plays a role in generating styrene (B11656) monomers. wikipedia.org
In organometallic chemistry, β-hydride elimination is a well-studied process where a metal alkyl complex with a β-hydrogen eliminates to form a metal hydride and an alkene. libretexts.orgpkusz.edu.cn This process requires an open coordination site on the metal. While not directly involving a boroxyl radical, the principles of β-elimination are general. For a boroxyl radical (a radical with the unpaired electron on an oxygen atom attached to boron), a β-elimination would involve the cleavage of a bond beta to the oxygen, potentially leading to the formation of a carbonyl compound and a new boryl radical. The specific mechanisms and favorability of such reactions would depend on the structure of the boroxyl radical and the reaction conditions.
Role of Diethyl(ethylperoxy)borane in Radical Chain Initiation
Hydride Transfer Reactions and Reductions Mediated by this compound-Related Adducts
Hydride transfer reactions are fundamental in chemistry and involve the transfer of a hydride ion (H⁻) from a donor to an acceptor. numberanalytics.com Boranes and their adducts can participate in such reactions. For instance, iron catalysts have been studied for the reduction of carbon dioxide, where intermediates such as iron hydrides or Fe-CO₂ adducts are key. researchgate.netresearchgate.net In some systems, the formation of an this compound complex has been observed as a product resulting from successive borane additions. researchgate.net
The ability of a species to donate a hydride is quantified by its thermodynamic hydricity. mdpi.comosti.gov The Lewis acidity of a borane is related to the hydricity of its corresponding borohydride (B1222165) adduct; a higher Lewis acidity of the borane corresponds to a higher hydricity of the adduct. mdpi.com
Hydride transfer reactions mediated by borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (TPFPB), are important in polysiloxane chemistry. mdpi.com In these reactions, a hydride ion is cleaved from a silicon atom and transferred to a carbon or hydrogen atom. The mechanism often involves the formation of an adduct between the hydrosilane and the borane catalyst. mdpi.com While not directly involving this compound, these systems illustrate the general principles of borane-mediated hydride transfers. The reactivity in these transfers is influenced by the nature of the metal or metalloid center, the surrounding ligands, and the substrate. numberanalytics.comuea.ac.uk
Kinetics and Reaction Orders in Borane-Ketone Reductions Forming Monoalkoxyboranes
The reduction of ketones by borane complexes to form monoalkoxyboranes is a cornerstone of organic synthesis. The kinetics of this reaction, however, are highly sensitive to the purity and nature of the borane reagent used.
Studies on the reduction of pinacolone (B1678379) with borane-dimethyl sulfide (B99878) (BMS) and borane-tetrahydrofuran (B86392) (BH3-THF) have revealed that the reaction mechanism is not straightforward. When using commercial grades of these reagents, which often contain stabilizers like sodium borohydride (NaBH4), the observed reaction order for borane is complex, approximately 1.6. rsc.orgpsu.edu This is due to the catalytic effect of NaBH4, which significantly accelerates the reduction. rsc.orgpsu.edu
The general mechanism for the reduction of a ketone (RR'C=O) with borane (BH3) to form a monoalkoxyborane can be represented as:
Step 1 (Rate-determining): RR'C=O + BH3 → RR'CH-O-BH2
This initial step involves the nucleophilic attack of a hydride from the borane onto the electrophilic carbonyl carbon of the ketone.
Impact of Catalytic Species on Reduction Reaction Kinetics
The rate of borane-ketone reductions can be significantly influenced by the presence of catalytic species. As mentioned previously, sodium borohydride (NaBH4), often present as a stabilizer in commercial borane solutions, acts as a potent catalyst. rsc.orgpsu.edursc.org Its presence leads to a dramatic increase in the reaction rate and a shift in the reaction order for borane from 1 to approximately 1.6. rsc.orgpsu.edu
Beyond residual stabilizers, other additives can also serve as catalysts. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction of aliphatic aldehydes and ketones can be catalyzed by boron triethoxide (B(OEt)3). researchgate.netchemicalpapers.com This reaction is chemoselective, reducing aliphatic carbonyls at room temperature while leaving aromatic and unsaturated ones unaffected. researchgate.netchemicalpapers.com The proposed mechanism involves a six-membered transition state where both the alcohol and the carbonyl group are coordinated to the boron center of the catalyst. researchgate.netchemicalpapers.com
Chiral oxazaborolidines are another important class of catalysts, particularly for enantioselective reductions. rsc.orgrsc.org Kinetic studies of the reduction of pinacolone by borane in the presence of various oxazaborolidine catalysts have shown that the reaction order with respect to the ketone can vary from first-order to zero-order depending on the specific catalyst used. rsc.org This surprising observation suggests that the rate-determining step is not the initial formation of the ternary ketone-catalyst-borane complex. Instead, the kinetic data are more consistent with the intramolecular hydride shift within this ternary complex being the rate-limiting step. rsc.org
The table below summarizes the effect of different catalytic species on the kinetics of borane-ketone reductions.
| Catalyst | Effect on Reaction Rate | Change in Reaction Order | Notes |
| Sodium Borohydride (NaBH4) | Drastic acceleration | Borane order changes from 1 to ~1.6 | Often present as a stabilizer in commercial borane reagents. rsc.orgpsu.edu |
| Boron Triethoxide (B(OEt)3) | Catalyzes MPV reduction of aliphatic carbonyls | The reaction is first order. researchgate.net | Chemoselective for aliphatic aldehydes and ketones. researchgate.netchemicalpapers.com |
| Oxazaborolidines | Significant rate acceleration | Ketone order can be first-order or zero-order | Used for enantioselective reductions; mechanism involves a rate-determining intramolecular hydride shift. rsc.org |
These examples clearly demonstrate that the kinetics of borane reductions are not only dependent on the reactants themselves but are also highly susceptible to the influence of catalytic species, which can alter both the rate and the mechanistic pathway of the reaction.
Spectroscopic and Structural Elucidation of Ethoxyborane Compounds
Vibrational Spectroscopy for Ethoxyborane Structural Characterization
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental tool for characterizing the bonding within this compound molecules. By measuring the absorption of infrared radiation, specific vibrational modes corresponding to different functional groups and bond types can be identified.
Infrared spectroscopy has been successfully employed to identify various isotopic species of ethoxyboranes. dss.go.th Early studies involving the reaction of deuterated diborane (B8814927) with ethanol (B145695) led to the detection of intermediates like DB(OC₂H₅)₂, which were readily identified through their unique infrared spectra. dss.go.th While detailed vibrational assignments for this compound have been reported, specific data from these comprehensive analyses highlight the utility of the technique. dss.go.th
For comparison, the related compound mthis compound (H₂BOCH₃), formed from the copyrolysis of diborane and methanol (B129727), has been characterized using IR spectroscopy, revealing key vibrational modes. researchgate.net The boron-oxygen (B-O) stretching mode, in particular, is a significant feature in the IR spectrum. In mthis compound, this mode is observed at 1358 cm⁻¹ (for the ¹¹B isotope), a position that suggests considerable double-bond character. researchgate.net this compound, detected in similar experiments involving the copyrolysis of diborane and ethanol, is expected to exhibit analogous characteristic vibrations. researchgate.net The analysis of isotopic shifts, by substituting atoms like hydrogen with deuterium (B1214612) or ¹¹B with ¹⁰B, is crucial for the definitive assignment of these vibrational modes. unige.ch
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Isotope | Reference |
|---|---|---|---|---|
| Mthis compound | Boron-Oxygen Stretch | 1358 | ¹¹B | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound derivatives and complexes in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹¹B, NMR provides detailed information about the chemical environment, connectivity, and structure of molecules. libretexts.org
The characterization of this compound derivatives involves the combined use of several NMR techniques. rsc.orgnih.gov
¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. In an this compound derivative such as an N-heterocyclic carbene-ethoxyborane adduct (dipp-Imd-BH₂OEt), the ethoxy group gives rise to characteristic signals, typically a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. rsc.orgyoutube.com
¹³C NMR: Carbon-13 NMR is used to identify all unique carbon environments in a molecule. mdpi.com For this compound derivatives, distinct signals for the methyl and methylene carbons of the ethoxy group, as well as any carbons in adduct ligands, can be observed and assigned. rsc.org
¹¹B NMR: Boron-11 NMR is particularly important for studying boron-containing compounds. oxinst.com The ¹¹B nucleus is quadrupolar (spin I = 3/2), which often results in broader signals compared to spin-1/2 nuclei like ¹H or ¹³C. oxinst.commagritek.com The chemical shifts (δ) for ¹¹B span a wide range, with values dependent on the coordination number and the electronegativity of the substituents on the boron atom. sdsu.edu Three-coordinate boranes, such as boronic esters, typically resonate around δ +30 ppm, while four-coordinate borates are found at higher fields (more negative δ values). sdsu.edu
¹⁹F NMR: While not intrinsic to this compound itself, ¹⁹F NMR is crucial for characterizing fluorinated derivatives or complexes, such as organotrifluoroborates. nih.gov Coupling between ¹¹B and ¹⁹F can provide additional structural information. nih.govoxinst.com
| Nucleus | Typical Chemical Shift (δ) Range | Key Features | Reference |
|---|---|---|---|
| ¹H | 1.0-1.5 ppm (CH₃, triplet), 3.5-4.5 ppm (CH₂, quartet) | Provides information on proton environments and coupling. | rsc.orgresearchgate.net |
| ¹³C | 15-20 ppm (CH₃), 55-65 ppm (CH₂) | Identifies unique carbon environments. | rsc.org |
| ¹¹B | -120 to +90 ppm | Sensitive to boron coordination; signals are often broad. | oxinst.comsdsu.edu |
Specific NMR signatures are diagnostic for the formation and identification of this compound complexes. For instance, in the characterization of intermediates in iron-catalyzed reactions, an this compound complex was identified based on its characteristic ¹H NMR signals. researchgate.net The complex displayed two diagnostic triplets in its proton NMR spectrum, which served as a clear fingerprint for its structure in the crude reaction mixture. researchgate.net The ability of NMR to provide such distinct signatures for specific coordination environments makes it a powerful tool for identifying transient or stable complexes in solution without the need for isolation. nih.govnih.gov
¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopic Signatures of this compound Derivatives
Microwave Spectroscopy for Rotational Constant Determination and Conformation (e.g., related alkoxyboranes)
Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. wikipedia.org By measuring the absorption of microwave radiation, highly precise values for the molecule's moments of inertia can be determined. From these moments, it is possible to calculate accurate molecular structures, including bond lengths and angles. tanta.edu.eg
| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Reference |
|---|---|---|---|---|
| gG'T-MAE | 8109.4313 | 2554.4984 | 2145.1951 | frontiersin.org |
| g'GG-MAE | 5837.2435 | 3176.6262 | 2498.0264 | frontiersin.org |
| Parameter | Complex 1 [Ni(hfac)₂(IM-o-QN)] | Complex 2 [Zn(hfac)₂(IM-o-QN)] | Reference |
|---|---|---|---|
| Crystal System | Triclinic | Monoclinic | scirp.org |
| Space Group | Pī | C2/c | scirp.org |
| a (Å) | 9.1189(18) | 26.996(5) | scirp.org |
| b (Å) | 9.836(2) | 9.5223(19) | scirp.org |
| c (Å) | 18.537(4) | 23.961(5) | scirp.org |
| β (°) | 81.95(3) | 91.07(3) | scirp.org |
Computational and Theoretical Chemistry Studies on Ethoxyborane Systems
Quantum Chemical Investigations of Electronic Structure, Bonding, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like ethoxyborane. vub.be These methods, which include both ab initio and density functional theory (DFT) approaches, can accurately predict molecular geometries, electronic distributions, and the nature of chemical bonds. openaccessjournals.comwikipedia.org
Studies on related alkoxyboranes have demonstrated the utility of these methods. For instance, ab initio molecular orbital computations have been used to study the structures and properties of oxazaborolidine–alkoxyborane adducts. researchgate.net These calculations, performed at the Hartree-Fock level with a 6-31G* basis set, revealed that the formation of these adducts is an exothermic process. researchgate.net The resulting adducts feature a stable four-membered B-O-B-N ring. researchgate.net
Further investigations into the electronic structure of boron-containing compounds often employ techniques like Natural Bond Orbital (NBO) analysis. vub.be This analysis provides a detailed picture of the bonding in terms of localized orbitals, offering insights into charge distribution and orbital interactions. For example, in silylborates, which are related to alkoxyboranes, NMR data suggests an increasing s-contribution in the B-Si bond with greater silylation. researchgate.net
The energetics of these systems are also a key focus of quantum chemical studies. Theoretical calculations have been used to determine bond dissociation energies, which are crucial for understanding the stability and reactivity of these compounds. For example, the bond energy of ScH+ was experimentally determined to be 54 ± 4 kcal/mol, a value that can be compared with and validated by high-level ab initio calculations. mdpi.com Similarly, theoretical studies on LaH+ predicted a bond dissociation energy of 58.57 kcal/mol for its ground state. mdpi.com
Table 1: Comparison of Computational Methods for Electronic Structure Analysis
| Method | Description | Application Example |
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com | Used to study the structures and properties of oxazaborolidine–alkoxyborane adducts. researchgate.net |
| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. It is known for its balance of accuracy and computational cost. openaccessjournals.com | Employed to study the enantioselective reduction of ketones catalyzed by oxazaborolidines, where it helped to identify the most energetically favorable reaction pathway. researchgate.net |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Used to calculate interaction energies and vibrational frequencies in hydrogen-bonded complexes. researchgate.net |
| Coupled-Cluster (CC) | A high-accuracy ab initio method that provides a very accurate description of electron correlation. | Used to investigate the excited states of ScH+, YH+, and LaH+. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | A method for analyzing the wavefunction to provide a localized picture of chemical bonding. vub.be | Used to interpret bonding in silylborates and understand the s-character of the B-Si bond. researchgate.net |
Mechanistic Elucidation and Prediction of Reactivity through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. uvic.caresearchgate.net By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. numberanalytics.com
Semiempirical Calculations for Reaction Pathway Validation
Semiempirical methods offer a computationally less expensive alternative to ab initio calculations, making them suitable for studying large systems and complex reaction pathways. numberanalytics.comnumberanalytics.com These methods use parameters derived from experimental data to simplify the calculations. numberanalytics.com While less accurate than higher-level methods, they can provide valuable qualitative insights and are often used to validate reaction pathways proposed from experimental observations. numberanalytics.comnih.gov
For instance, semiempirical calculations have been used to study the Diels-Alder reaction, providing insights into the transition state structure and the influence of substituents on the reaction rate. numberanalytics.com In the context of borane (B79455) chemistry, methods like AM1 have been used to study the transition states in the enantioselective reduction of ketones catalyzed by oxazaborolidines. researchgate.net These calculations can help to understand the origins of stereoselectivity in such reactions.
The accuracy of semiempirical methods can be significantly improved by combining them with machine learning techniques. nih.govrsc.org This synergistic approach can predict reaction barriers with an accuracy approaching that of DFT, but at a fraction of the computational cost. rsc.org This allows for the rapid screening of a large number of substrates and catalysts, accelerating the discovery of new reactions. rsc.org
Kinetic Simulations of Complex Radical Reaction Networks
Many chemical processes, particularly in areas like combustion and atmospheric chemistry, involve complex networks of radical reactions. purdue.eduresearchgate.net Kinetic simulations are essential for modeling these systems and understanding their behavior over time. purdue.edu These simulations use the rate constants of individual elementary reactions to predict the concentrations of all species in the network as a function of time. nih.gov
The development of automated algorithms for exploring chemical reaction networks has been a significant advance in this field. purdue.educhemrxiv.org These algorithms can systematically identify all possible reactions and intermediates, and then use kinetic simulations to determine the most important reaction pathways. purdue.edu This approach has been successfully applied to the study of glucose pyrolysis, where it was able to connect all major experimental products to the starting material. purdue.educhemrxiv.org
For systems involving this compound, kinetic simulations could be used to model its decomposition pathways or its role in radical-mediated polymerization processes. The rate constants for the individual reaction steps can be calculated using quantum chemical methods, and these can then be used as input for the kinetic simulations. nih.gov
Table 2: Computational Approaches for Studying Reaction Mechanisms
| Technique | Description | Application in Borane Chemistry |
| Transition State Theory | A theory that relates the rate of a reaction to the properties of the transition state. numberanalytics.com | Used to calculate reaction rates in the enantioselective reduction of ketones catalyzed by oxazaborolidines. researchgate.net |
| Semiempirical Methods (e.g., AM1, PM6) | Quantum mechanical methods that use empirical parameters to simplify calculations. numberanalytics.comnih.gov | Used to study the transition states in the enantioselective reduction of ketones catalyzed by oxazaborolidines. researchgate.net |
| Machine Learning-Assisted Semiempirical Methods | A hybrid approach that uses machine learning to improve the accuracy of semiempirical calculations. nih.govrsc.org | Can be used to predict reaction barriers for reactions involving this compound with high accuracy and low computational cost. |
| Kinetic Simulations | A method for modeling the time evolution of a complex reaction network. purdue.edunih.gov | Could be used to model the decomposition of this compound or its role in polymerization reactions. |
| Automated Reaction Network Exploration | Algorithms that can automatically explore all possible reaction pathways in a chemical system. purdue.educhemrxiv.org | Could be used to discover new reactions involving this compound. |
Theoretical Evaluation of Strain Energy in Boron-Containing Ring Systems (Analogous to this compound Ring Structures)
Ring strain is a critical factor that influences the stability and reactivity of cyclic molecules. iphy.ac.cn Theoretical calculations provide a powerful means to quantify the strain energy of these systems. The strain energy is defined as the difference in energy between the actual cyclic molecule and a hypothetical strain-free reference compound. iphy.ac.cn
Recent studies have systematically investigated the strain energy of various ring systems, including boron nitride (BN) rings, which are isoelectronic analogs of cyclocarbons. iphy.ac.cnchemrxiv.orgresearchgate.net These studies have employed high-accuracy methods like DLPNO-CCSD(T) to evaluate the electronic energies. iphy.ac.cnchemrxiv.orgresearchgate.net
A key finding from these studies is that the strain energy of B-N rings is significantly lower than that of the corresponding cyclocarbons. chemrxiv.orgresearchgate.net For example, the strain energy of B9N9 is only 16.1 kcal/mol, which is much smaller than the 61.7 kcal/mol calculated for cyclo rsc.orgcarbon. chemrxiv.orgresearchgate.net This difference is attributed to the different electronic structures of the two systems.
These findings have important implications for understanding the stability of boron-containing heterocyclic compounds that might be formed from or be analogous to this compound. For example, the formation of a four-membered B-O-B-N ring in oxazaborolidine-alkoxyborane adducts is a key feature of their structure. researchgate.net The low strain energy of such rings would contribute to their thermodynamic stability.
Table 3: Calculated Strain Energies for Selected Ring Systems
| Ring System | Number of Repeat Units (n) | Strain Energy (kcal/mol) | Reference |
| Cyclo rsc.orgcarbon | 9 | 61.7 | chemrxiv.orgresearchgate.net |
| B9N9 | 9 | 16.1 | chemrxiv.orgresearchgate.net |
Ab Initio Studies of Intermolecular Interactions and Adduct Formation with Ethoxyboranes
Intermolecular interactions play a crucial role in many chemical and biological processes. nih.govarxiv.org Ab initio calculations are well-suited for studying these weak interactions, providing detailed information about their strength and nature. researchgate.netmdpi.com
In the context of this compound, intermolecular interactions are important for understanding its behavior in solution, its aggregation properties, and its ability to form adducts with Lewis bases. Boranes are known to be Lewis acids, and they readily form adducts with a wide range of Lewis bases. researchgate.net
Ab initio calculations have been used to study the formation of adducts between boranes and various Lewis bases, including ammonia, water, and amines. researchgate.net These studies have shown that the interaction energies can be significant, and that the geometry of the adduct is determined by the specific nature of the interacting molecules. researchgate.net For example, in the interaction of diborane (B8814927) with ammonia, a hydrogen bond is formed between the bridged protons of diborane and the nitrogen atom of ammonia. researchgate.net
The formation of adducts can have a profound effect on the reactivity of the borane. For example, the hydroboration of alkenes with borane-Lewis base adducts is often slower than with free borane, due to the need to dissociate the adduct before the reaction can occur. umich.edu
Theoretical studies of alkoxyborane adducts have also been performed. For example, quantum chemical calculations on oxazaborolidine-alkoxyborane adducts have shown that they are stabilized by the formation of a four-membered B-O-B-N ring. researchgate.net The dissociation of these adducts has also been studied, revealing the presence of stable intermediary states. researchgate.net
Applications of Ethoxyborane and Its Derivatives in Advanced Chemical Synthesis and Catalysis
Ethoxyborane as a Versatile Reagent in Organic Synthesis
This compound and its derivatives have emerged as highly versatile and valuable reagents in the field of advanced chemical synthesis and catalysis. rsc.orgsyn-cat.eusydney.edu.au Organoboron compounds are key intermediates in a multitude of organic transformations due to their unique reactivity and the ability to form stable yet reactive species. organicreactions.orgscribd.com Borane (B79455) reagents, in general, play a crucial role in modern organic synthesis, facilitating reactions such as reductions and hydroborations. nih.govorganic-chemistry.org this compound, as a specific type of alkoxyborane, offers a unique profile of reactivity that can be harnessed for a wide range of synthetic applications, from the construction of complex molecular frameworks to the selective modification of functional groups. umich.edu Its utility stems from the electronic nature of the boron center, which is influenced by the electron-donating ethoxy group, modulating its reactivity compared to parent borane (BH₃) or other alkylboranes.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds represents a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net Organoboranes, which can be readily prepared using reagents like this compound, are exceptional intermediates for these transformations. organicreactions.orgscribd.com While this compound may not directly participate in coupling reactions, it serves as a critical precursor to the necessary organoborane species through hydroboration.
The general strategy involves a two-step sequence:
Hydroboration: An alkene or alkyne reacts with this compound (or a related borane) to form a new organoborane, where a C-B bond is established.
Cross-Coupling: The resulting organoborane undergoes a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) with an organic halide or triflate. In this step, the organic group from the boron atom is transferred to the transition metal (a process known as transmetalation), which then reductively eliminates to form the new C-C or C-X bond. wikipedia.orgnih.gov
This sequence allows for the stereospecific and regioselective formation of bonds, as the stereochemistry established in the hydroboration step is often retained in the final product. Transition metal catalysis greatly expands the utility of the organoboron compounds formed. scribd.com
| Starting Material (Olefin/Alkyne) | Coupling Partner (R-X) | Metal Catalyst | Bond Formed | Product Type |
| 1-Hexene | Iodobenzene | Pd(PPh₃)₄ | C(sp³)–C(sp²) | Alkyl-Aryl |
| Styrene (B11656) | Vinyl Bromide | Pd(OAc)₂ | C(sp²)–C(sp²) | Diene |
| Phenylacetylene | Aniline (via C-N coupling variant) | Pd or Cu complexes | C(sp²)–N | Enamine |
| Cyclopentene | Phenol (via C-O coupling variant) | Cu complexes | C(sp³)–O | Alkyl Aryl Ether |
Hydroboration and Carboboration Reactions
Hydroboration is a fundamental reaction in organoboron chemistry, involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.comwikipedia.org this compound, as a monoalkoxyborane, is a viable reagent for this transformation. The presence of the alkoxy group modulates the reactivity of the borane, but it does not diminish the electrophilicity of the boron center sufficiently to prevent the reaction. umich.edu
The key features of hydroboration with borane reagents are:
Regioselectivity: The reaction proceeds with anti-Markovnikov selectivity, meaning the boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. wikipedia.orglibretexts.org This is because the boron atom acts as the electrophile in the reaction. libretexts.org
Stereospecificity: The addition of the H and B atoms occurs on the same face of the double bond, a process known as syn-addition. wikipedia.orglibretexts.org This stereochemical control is crucial for the synthesis of specific stereoisomers.
The mechanism involves a four-membered transition state where the π-bond of the alkene attacks the empty p-orbital of the boron atom, with a concurrent transfer of a hydride to the adjacent carbon. scribd.comumich.edu Unlike hydroborations with borane (BH₃), which can add three equivalents of an alkene, the reaction with this compound can be more controlled. The resulting organoborane intermediate, an alkoxy(alkyl)borane, can then be used in further synthetic steps. Bulky borane reagents are often used to prevent multiple additions, especially with alkynes. libretexts.org
While hydroboration is the predominant reaction, carboboration, the addition of a carbon-boron bond across a π-system, is another important transformation of organoboranes, though less common for simple alkoxyboranes like this compound.
Table 2: Regiochemical Outcome of Hydroboration on Propylene
| Borane Reagent | Boron Addition Site | Hydrogen Addition Site | Intermediate |
| This compound | C1 (Terminal) | C2 (Internal) | CH₃CH₂(CH₂)₂B(H)OEt |
| Borane (BH₃) | C1 (Terminal) | C2 (Internal) | (CH₃CH₂CH₂)₃B |
| 9-BBN | C1 (Terminal) | C2 (Internal) | (CH₃CH₂CH₂)B(C₈H₁₄) |
Reduction of Organic Functional Groups
Borane reagents are widely used for the reduction of various organic functional groups, with a particularly important application being the reduction of carbonyl compounds. libretexts.orglibretexts.org this compound can act as a reducing agent, converting aldehydes and ketones to their corresponding primary and secondary alcohols after a workup step. semanticscholar.org The reactivity of borane reagents can be tuned; for instance, sodium borohydride (B1222165) is a mild reagent that reduces aldehydes and ketones but not esters, while lithium aluminum hydride is much stronger. careerendeavour.comorganicchemistrydata.org
The reduction mechanism involves the transfer of a hydride ion (:H⁻) from the boron atom to the electrophilic carbon of the carbonyl group. libretexts.org This initial step forms an alkoxyborane intermediate. Subsequent protonation or oxidative workup then liberates the final alcohol product. The use of boron alkoxides for the reduction of aldehydes and ketones is a well-established method, analogous to the Meerwein-Pondorf-Verley (MPV) reduction, which often employs a catalytic amount of a metal alkoxide. semanticscholar.org Research has shown that boron alkoxides, such as boron tri-isopropoxide generated in situ, can effectively and chemoselectively reduce aliphatic aldehydes and ketones. semanticscholar.org
Table 3: Reduction of Functional Groups with Borane Reagents This table provides a general guide to the reactivity of borane reagents like this compound towards common functional groups.
| Functional Group | Starting Compound Example | Product After Workup | Product Class |
| Aldehyde | Butanal | 1-Butanol | Primary Alcohol |
| Ketone | Acetophenone | 1-Phenylethanol | Secondary Alcohol |
| Carboxylic Acid | Benzoic Acid | Benzyl Alcohol | Primary Alcohol |
| Ester | Ethyl Benzoate | Benzyl Alcohol & Ethanol (B145695) | Alcohols |
| Amide | Benzamide | Benzylamine | Amine |
Selective Ketone Reduction to Alkoxyboranes
The reduction of a ketone by a borane reagent proceeds through a distinct intermediate before any aqueous or oxidative workup is performed. This intermediate is an alkoxyborane, formed by the addition of the borane across the C=O double bond. wikipedia.org Specifically, the hydride from the borane adds to the carbonyl carbon, and the boron atom coordinates to the carbonyl oxygen. This generates a new, more complex alkoxyborane species.
This intermediate can be considered a stable product of the initial reaction phase. wikipedia.org The mechanism involves the coordination of the ketone's oxygen to the boron atom, which enhances the electrophilicity of the carbonyl carbon, followed by the intramolecular transfer of a hydride to form the stable tetracoordinate boron species. semanticscholar.org This selective formation of an alkoxyborane is a key mechanistic step and highlights the ability to isolate or utilize this intermediate directly in subsequent reactions without proceeding to the final alcohol.
Table 4: Alkoxyborane Intermediates from Selective Ketone Reduction
| Ketone Substrate | Borane Reagent | Alkoxyborane Intermediate Structure |
| Acetone | This compound | (CH₃)₂CH-O-B(H)OEt |
| Cyclohexanone | This compound | (c-C₆H₁₁)O-B(H)OEt |
| Benzophenone | This compound | (Ph)₂CH-O-B(H)OEt |
Transmetalation Reactions for the Synthesis of Organometallic Compounds
Transmetalation is a fundamental process in organometallic chemistry that involves the transfer of an organic ligand from one metal center to another. wikipedia.orgresearchgate.net This reaction is a cornerstone of many catalytic cross-coupling cycles, particularly those catalyzed by palladium, copper, and other transition metals. wikipedia.orgiitd.ac.in
Organoboranes derived from the hydroboration of alkenes or alkynes with this compound are excellent substrates for transmetalation. In this process, the alkyl or vinyl group attached to the boron atom is transferred to a transition metal complex, typically a palladium(II) or copper(I) species. wikipedia.orgfiveable.me
The general form of the reaction is: R-B(OEt)₂ + M-X → R-M + X-B(OEt)₂ (where R is an organic group, M is a transition metal, and X is a halide or other leaving group)
The efficiency of transmetalation is influenced by the nature of the metals and the ligands involved. wikipedia.org This step is crucial because it generates the key organometallic intermediate (e.g., an R-Pd-X species) that will ultimately form the new carbon-carbon bond in a cross-coupling reaction. researchgate.net Therefore, this compound serves as a valuable tool for introducing organic fragments into transition metal catalytic cycles for the synthesis of more complex organometallic compounds and, ultimately, coupled organic products.
Table 5: Transmetalation for Organometallic Synthesis
| Organoborane Source (from this compound) | Metal Complex | Resulting Organometallic Intermediate | Typical Application |
| Vinyl-B(OEt)₂ | Pd(OAc)₂ | Vinyl-Pd-OAc | Suzuki Coupling |
| Alkyl-B(OEt)₂ | CuI | Alkyl-Cu | C-N/C-O Coupling |
| Aryl-B(OEt)₂ | Rh(acac)(CO)₂ | Aryl-Rh Complex | Addition Reactions |
| Alkynyl-B(OEt)₂ | Ag(I) salt | Alkynyl-Ag | Sonogashira-type Coupling |
Enabling Diverse Borane Synthesis via Nucleophilic Substitutions at Boron
This compound is not only a reagent for modifying other molecules but can also serve as a versatile platform for the synthesis of other specialized borane reagents. This is achieved through nucleophilic substitution at the boron atom, where the ethoxy group acts as a leaving group. pitt.edumdpi.com
The boron atom in this compound is electrophilic and can be attacked by a variety of nucleophiles. A stronger nucleophile can displace the weaker ethoxy nucleophile, leading to the formation of a new, functionalized borane compound. mdpi.com This strategy allows for the synthesis of a wide array of boranes with tailored steric and electronic properties for specific applications. For example, reacting this compound with different alcohols (alkanolysis) can yield other alkoxyboranes, while reaction with amines can produce aminoboranes.
This synthetic flexibility is highly valuable, as it allows chemists to access borane reagents that may not be commercially available or are difficult to prepare through other means. The general reaction can be represented as:
EtO-BH₂ + Nu⁻ → Nu-BH₂ + EtO⁻ (where Nu is a nucleophile such as R'O⁻, R₂'N⁻, or R'⁻)
This pathway underscores the role of this compound as a fundamental building block in the broader field of organoboron chemistry. scholaris.ca
Table 6: Synthesis of Diverse Boranes from this compound
| Nucleophile (Nu-H or Nu-M) | Displaced Group | New Borane Product | Product Class |
| Methanol (B129727) (CH₃OH) | Ethoxy | Mthis compound | Alkoxyborane |
| Diethylamine ((CH₃CH₂)₂NH) | Ethoxy | Diethylaminoborane | Aminoborane |
| Phenyllithium (PhLi) | Ethoxy | Phenylborane | Organoborane |
| Sodium Hydride (NaH) | Ethoxy | Borane (in equilibrium) | Hydridoborane |
| t-Butanol ((CH₃)₃COH) | Ethoxy | t-Butoxyborane | Sterically Hindered Alkoxyborane |
Role of this compound in Catalytic Processes
This compound and its related derivatives are emerging as significant compounds in various catalytic processes, demonstrating utility as Lewis acid catalysts, participants in complex reduction pathways, and as components in advanced polymerization techniques. Their unique electronic properties, centered around the electron-deficient boron atom, allow them to facilitate a range of chemical transformations.
Applications as Lewis Acid Catalysts or Precursors to Catalytically Active Species
In the realm of organic chemistry, Lewis acid catalysis involves the use of electron-pair acceptors to enhance the reactivity of a substrate. wikipedia.org Boron-based compounds are common Lewis acids due to the electron-deficient nature of the boron atom. wikipedia.org Derivatives such as dichloro(ethoxy)borane have been noted for their function as Lewis acid catalysts in reactions like the Friedel-Crafts reaction. thieme-connect.de The catalytic activity of these compounds stems from the boron atom's ability to form an adduct with a lone-pair-bearing atom in the substrate, thereby activating it toward subsequent reactions. wikipedia.org
Beyond acting as direct catalysts, some boranes function as precatalysts. A precatalyst is a substance that converts into the catalytically active species within the reaction environment. wikipedia.org For instance, in certain hydroboration reactions, a borane can act as a pre-catalyst that generates a more complex, catalytically active species in situ. rsc.org This principle is observed in various systems where borane derivatives are employed. For example, borane-ammonia, when combined with titanium tetrachloride, forms a versatile catalytic system for the reduction of various carbonyl compounds. purdue.edu Similarly, modifying supports like silica (B1680970) with boron can enhance the surface acid sites of a catalyst, improving its performance in reactions such as the selective hydrogenation of dimethyl oxalate. mdpi.com Porous borane cluster polymers have also been developed as heterogeneous Lewis acid catalysts for reactions including hydrosilylation and deoxygenation. nih.gov
Table 1: Examples of Borane-Based Lewis Acids and Precatalysts in Catalysis
| Compound/System | Role | Application Example | Source(s) |
|---|---|---|---|
| Dichloro(ethoxy)borane | Lewis Acid Catalyst | Friedel–Crafts reactions | thieme-connect.de |
| Borane-Ammonia (with TiCl₄) | Catalyst System | Reduction of carbonyl compounds | purdue.edu |
| Piers' Borane (HB(C₆F₅)₂) | Precatalyst | Hydroboration of alkynes | rsc.org |
| Boron-modified Cu/SiO₂ | Acidity Promoter | Hydrogenation of dimethyl oxalate | mdpi.com |
| Porous Borane Cluster Polymers | Heterogeneous Lewis Acid | Hydrosilylation/deoxygenation | nih.gov |
Participation in Carbon Dioxide Reduction Catalysis
The reduction of carbon dioxide (CO₂) into valuable chemicals is a significant challenge in sustainable chemistry, partly due to the high stability of the CO₂ molecule and the complexities of controlling product selectivity. researchgate.netnsf.gov Molecular catalysts, particularly those based on earth-abundant metals like iron, are extensively studied for this purpose. researchgate.netrsc.org
The identification of this compound in the CO₂ reduction process was established through spectroscopic analysis. researchgate.net The this compound complex, along with its precursors, was characterized directly from the crude reaction mixture using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Specifically, the formation of the this compound complex was confirmed by the presence of two diagnostic triplets in its ¹H NMR spectrum, providing clear evidence of its structure within the post-reaction mixture. researchgate.net
Co-initiation in Photopolymerization (Related Borane Adducts)
Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer. dergipark.org.tr While direct studies on this compound in this role are not prominent, various related borane adducts have been successfully developed as highly efficient co-initiators, particularly for acrylate (B77674) photopolymerization. researchgate.net Free boranes can be unstable, but their stability is significantly improved when complexed with amines, phosphines, or N-heterocyclic carbenes (NHCs). researchgate.netnsf.gov
These borane adducts function as co-initiators in Type II photopolymerizations. nsf.govmdpi.com The mechanism involves the borane complex acting as a hydrogen atom donor. pku.edu.cn Under light irradiation, a photosensitizer (like benzophenone) abstracts a hydrogen atom from the borane adduct, leading to the concomitant generation of boryl radicals. researchgate.netmdpi.com These highly reactive boryl radicals then efficiently initiate the polymerization of monomers like acrylates. mdpi.comacs.org A key advantage of these systems is that the photopolymerization reaction is often almost unaffected by the presence of oxygen, a common inhibitor of radical polymerization. researchgate.net The formation and reactivity of the transient boryl radicals have been studied using techniques such as laser flash photolysis and Electron Paramagnetic Resonance (EPR). researchgate.netmdpi.com
Table 2: Research Findings on Borane Adducts in Photopolymerization
| Borane Adduct Type | Key Finding | Mechanism | Source(s) |
|---|---|---|---|
| Amine- and Phosphine-Borane Complexes | Highly efficient co-initiators for acrylate photopolymerization; reaction is minimally affected by air. | Hydrogen abstraction by a photosensitizer generates initiating boryl radicals. | researchgate.net |
| N-Heterocyclic Carbene (NHC)-Borane Complexes | A new class of efficient initiators for radical photopolymerization. | Generation of NHC-boryl radicals which initiate polymerization. | acs.org |
| NHC-Borane Complexes | The low Boron-Hydrogen Bond Dissociation Energy (BDE) facilitates use as co-initiators. | Photoinduced boryl radicals exhibit high nucleophilicity and high addition rate constants to acrylates. | mdpi.com |
Future Research Directions and Unexplored Avenues in Ethoxyborane Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Ethoxyborane
The traditional synthesis of this compound and its derivatives often involves reagents that are not environmentally benign. thieme-connect.deijnc.ir A significant future direction lies in the development of "green" and sustainable synthetic methods. thieme-connect.deijnc.ir This includes exploring pathways that minimize waste, reduce energy consumption, and utilize renewable resources. ijnc.ir
One promising avenue is the use of catalytic systems that can operate under milder conditions and with higher efficiency. For instance, the development of palladium-catalyzed alkoxycarbonylation using a solid carbon monoxide source offers a more sustainable alternative to using hazardous gaseous CO. mdpi.com Similarly, employing biomass-derived solvents can further enhance the green credentials of these synthetic processes. mdpi.com Research into decarboxylative borylation, which uses inexpensive nickel catalysts to convert abundant carboxylic acids into boronic acids, presents another simple and effective technique. drugdiscoverytrends.com
Future research could focus on:
Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, for the efficient and selective synthesis of ethoxyboranes.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the production of this compound and its precursors. mdpi.com
Flow Chemistry: Implementing continuous flow processes for the synthesis of ethoxyboranes, which can offer better control, improved safety, and easier scalability compared to batch processes. ijnc.ir
Exploration of Unprecedented Reactivity Modes and Selective Transformations
While the reactivity of this compound in transformations like hydroboration is well-established, there remains a vast, unexplored landscape of its chemical behavior. ontosight.ai Future research will likely focus on uncovering and harnessing novel reactivity modes to achieve unprecedented and highly selective chemical transformations.
A key area of interest is the exploration of boryl radical reactivity. europa.eu Generating boryl radicals from precursors like amine-boranes could open up new avenues for C-B bond formation and the functionalization of aromatic compounds. europa.eu This approach could lead to the development of innovative cascade reactions for the synthesis of complex, sp3-rich molecules. europa.eu
Furthermore, understanding and controlling the factors that influence regioselectivity and stereoselectivity in this compound reactions is crucial. umich.edu For example, investigating the "directive effects" of substituents on the hydroboration of complex molecules could lead to highly selective synthetic methods. umich.edu The development of new chiral ligands for metal-catalyzed reactions involving this compound derivatives is another important direction for achieving high enantioselectivity. hokudai.ac.jp
Advanced Computational Studies for Rational Design and Reaction Prediction
Computational chemistry has become an indispensable tool in modern chemical research, and its application to this compound chemistry is set to expand significantly. chemrxiv.orgresearchgate.net Density functional theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition state geometries, and the electronic and steric factors that govern reactivity. researchgate.netresearchgate.netresearchgate.net
Future computational studies will likely focus on:
Rational Catalyst Design: Using computational models to design new and more efficient catalysts for this compound-mediated reactions. hokudai.ac.jpresearchgate.net This involves predicting the catalytic activity of potential catalyst structures before their synthesis, thereby saving significant experimental effort. researchgate.net
Predicting Reactivity and Selectivity: Developing predictive models that can accurately forecast the outcome of reactions involving this compound with various substrates. chemrxiv.org This will enable the rational design of synthetic routes and the optimization of reaction conditions.
Understanding Reaction Mechanisms: Elucidating complex reaction pathways, such as those involving boryl radicals or multi-step cascade reactions, to gain a fundamental understanding of the underlying chemical principles. chemrxiv.orghelsinki.fi
Recent computational studies have already demonstrated success in designing chiral catalysts for selective synthesis and in understanding the mechanisms of reactions like hydrodefluorination. hokudai.ac.jpchemrxiv.org
Expansion of Catalytic Applications beyond Current Scope
The catalytic applications of this compound and its derivatives are a rapidly growing area of research. researchgate.netoaepublish.com While their use in reactions like cross-coupling and hydroboration is well-documented, there is immense potential to expand their catalytic utility into new domains. ontosight.aimdpi.com
One promising direction is the development of this compound-based catalysts for C-H bond functionalization. researchgate.net This would provide a powerful tool for the direct and selective modification of complex organic molecules, a long-standing goal in synthetic chemistry. researchgate.net Another area of exploration is the use of this compound derivatives in polymerization catalysis, potentially leading to the synthesis of novel polymers with unique properties. nih.gov
The table below summarizes potential new catalytic applications for this compound derivatives.
| Catalytic Application | Potential Substrates | Desired Products |
| C-H Functionalization | Alkanes, Arenes | Alkylboranes, Arylboranes |
| Polymerization | Olefins, Epoxides | Functionalized Polymers |
| Asymmetric Catalysis | Prochiral Substrates | Enantioenriched Products |
| Small Molecule Activation | CO2, N2 | Value-added Chemicals |
Integration of this compound Chemistry into Materials Science and Interdisciplinary Fields
The unique electronic and structural properties of boron-containing compounds make them attractive candidates for applications in materials science. oaepublish.comrsc.orgwikipedia.org The integration of this compound chemistry into this field, as well as other interdisciplinary areas, represents a significant frontier for future research.
Boron-functionalized polymers, for instance, can exhibit interesting properties such as stimuli-responsiveness and self-healing capabilities. nih.gov The development of controlled polymerization methods using boron-containing monomers, such as those derived from this compound, could lead to the creation of advanced materials for applications in optoelectronics, drug delivery, and chemical sensing. nih.gov
Furthermore, the robust and stable nature of polyhedral boron clusters suggests their potential use as building blocks for creating novel materials with high thermal and chemical stability. rsc.org this compound derivatives could serve as precursors for the synthesis of these clusters and their functionalized derivatives.
The interdisciplinary nature of this research will require collaboration between synthetic chemists, materials scientists, and engineers to fully realize the potential of this compound chemistry in creating the next generation of advanced materials. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
